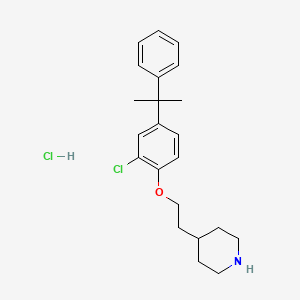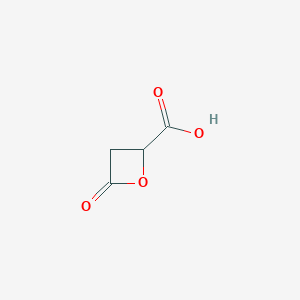
4-Oxooxetane-2-carboxylic acid
Overview
Description
4-Oxooxetane-2-carboxylic acid is a chemical compound with the formula C4H4O4 . It has a molecular weight of 116.07 g/mol . This compound is used as a building block in copolymers, which are used as coating materials for medical devices .
Synthesis Analysis
The synthesis of oxazolines, which are similar to oxetanes, often involves the reaction of amino alcohols with carboxylic acids . This process typically involves a nucleophilic attack and an intramolecular cyclization .Molecular Structure Analysis
The molecular structure of 4-Oxooxetane-2-carboxylic acid includes a total of 12 bonds. There are 8 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 four-membered ring, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Oxooxetane-2-carboxylic acid include a molecular weight of 116.07216 g/mol and a chemical formula of C4H4O4 . It contains a total of 12 bonds, including 8 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 four-membered ring, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), and 1 hydroxyl group .Scientific Research Applications
-
Scientific Field: Medicinal Chemistry
- Oxetanes have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .
- These applications have driven numerous studies into the synthesis of new oxetane derivatives .
-
Scientific Field: Organic Synthesis
-
Scientific Field: Nanotechnology
-
Scientific Field: Thermophysical Property Analysis
-
Scientific Field: Free Radical Research
-
Scientific Field: Quantum Chemistry
-
Scientific Field: Natural Product Chemistry
-
Scientific Field: Thermophysical Property Analysis
-
Scientific Field: Free Radical Research
-
Scientific Field: Quantum Chemistry
-
Scientific Field: Natural Product Chemistry
Safety And Hazards
properties
IUPAC Name |
4-oxooxetane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c5-3-1-2(8-3)4(6)7/h2H,1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTWZASRXNRBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxooxetane-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



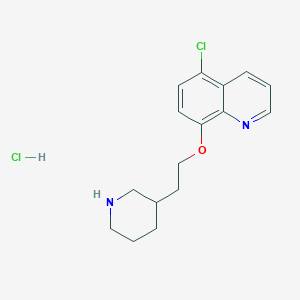
![3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426355.png)
amine](/img/structure/B1426358.png)
![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1426359.png)
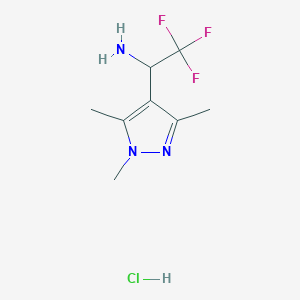
![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine](/img/structure/B1426362.png)
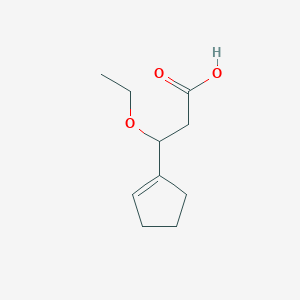
![3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426367.png)
![3-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426369.png)
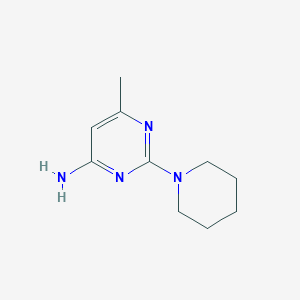
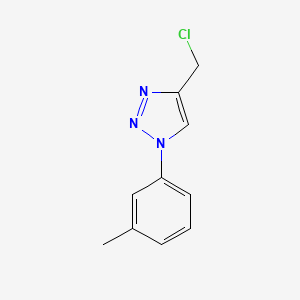
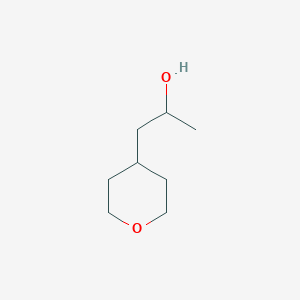
![3-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426376.png)
